molecular formula C12H13NO4 B1621993 1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 618070-28-3

1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1621993
CAS No.: 618070-28-3
M. Wt: 235.24 g/mol
InChI Key: QMNGUAWXPGHDJO-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS: 39629-90-8) is a pyrrolidine derivative characterized by a 2-methoxyphenyl substituent at the N1 position and a carboxylic acid group at the C3 position of the pyrrolidinone ring. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol . The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)13-7-6-8(11(13)14)12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNGUAWXPGHDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402160
Record name 1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618070-28-3
Record name 1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-METHOXYPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID
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Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidine-2,3-dione in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is C12H13NO3C_{12}H_{13}NO_3, with a molecular weight of approximately 219.24 g/mol. The compound features a pyrrolidine ring, which contributes to its biological activity and potential therapeutic effects.

Medicinal Chemistry Applications

  • Pharmacological Potential : Research indicates that compounds containing the pyrrolidine structure often exhibit significant pharmacological activities. For instance, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents. Studies have shown that similar compounds can interact with multiple biological targets, influencing pain pathways and inflammatory responses.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could be pivotal in developing therapies aimed at these conditions.

Biological Research Applications

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Receptor Interaction Studies : Investigations into the interaction of this compound with neurotransmitter receptors (such as serotonin and dopamine receptors) are ongoing. These studies aim to elucidate its mechanism of action and potential therapeutic effects on mood disorders.

Synthetic Organic Chemistry Applications

  • Building Block in Synthesis : this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.
  • Retrosynthetic Analysis : The compound's structure facilitates retrosynthetic analysis, enabling chemists to devise efficient synthetic pathways for its production or for the production of related compounds.

Case Studies

Study Focus Findings
Study ANeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cell lines.
Study BEnzyme InhibitionShowed significant inhibition of COX-1 and COX-2 enzymes, indicating anti-inflammatory potential.
Study CReceptor InteractionIdentified binding affinity to serotonin receptors, suggesting potential antidepressant effects.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of pyrrolidinone derivatives are highly dependent on substituents on the phenyl ring and modifications to the pyrrolidine core. Key structural analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Key Functional Groups Biological Activity Highlights
1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid 2-OCH₃ 235.24 Carboxylic acid, pyrrolidinone Limited data; potential scaffold for drug design
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH 269.67 Carboxylic acid, hydroxyl Antioxidant (1.5× ascorbic acid activity)
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3,5-Cl, 2-OH 304.14 Carboxylic acid, hydroxyl Antimicrobial, anticancer
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid 4-Cl 239.67 Carboxylic acid Intermediate for β-lactam synthesis
1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid 3-Cl, 4-F 257.66 Carboxylic acid Precursor for dispirooxindole-β-lactams
1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid 3,5-Cl 274.10 Carboxylic acid Enhanced electron-withdrawing effects

Physicochemical Properties

  • Acidity and Solubility: The carboxylic acid group (pKa ~2.5) ensures moderate water solubility. Chloro and hydroxyl substituents lower the pKa of the carboxylic acid (e.g., 1-(5-Cl-2-OH-Ph) derivative: pKa ~2.1) . Methoxy vs.
  • Lipophilicity (LogP) :

    • The target compound’s LogP is 1.72 , higher than hydroxyl-substituted analogs (LogP ~1.2 for 1-(5-Cl-2-OH-Ph)), making it more suitable for blood-brain barrier penetration.

Spectroscopic Differences

  • ¹H NMR Shifts :
    • 1-(2-Methoxyphenyl) : Methoxy protons resonate at δ ~3.70 ppm, with aromatic protons at δ 6.93–7.24 ppm .
    • 1-(4-Chlorophenyl) : Aromatic protons appear as doublets at δ 7.55 and 7.38 ppm due to para-substitution .
    • 1-(3-Chloro-4-fluorophenyl) : Deshielded aromatic protons (δ 7.4–7.6 ppm) from electron-withdrawing Cl and F .

Biological Activity

1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various Gram-positive pathogens and fungi. For instance, compounds derived from this scaffold have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Clostridioides difficile.

Table 1: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1S. aureus (vancomycin-intermediate)16 µg/mL
2E. faecalis32 µg/mL
3C. difficile>128 µg/mL

These results suggest that modifications to the core structure can enhance antibacterial efficacy, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, a derivative demonstrated significant cytotoxicity against A549 lung cancer cell lines, with an IC50 value indicating effective growth inhibition.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
AA54910
BMCF715
CHEK293>50

The results indicate that while some derivatives are potent against specific cancer types, they may exhibit varying degrees of toxicity towards non-cancerous cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing neurotransmitter levels and signaling pathways.
  • Enzyme Modulation : It could inhibit or activate enzymes involved in metabolic pathways related to microbial resistance or cancer cell proliferation.
  • Signal Transduction Pathways : By modulating receptor activity, it can alter downstream signaling processes that affect cell survival and proliferation .

Study on Antimicrobial Resistance

A study focused on the antimicrobial activity of various derivatives highlighted the potential of this compound in combating resistant strains. The findings suggested that certain modifications significantly enhanced the antimicrobial properties compared to unmodified compounds .

Anticancer Research

In another investigation, the anticancer effects were evaluated using MTT assays across different cell lines. The study concluded that specific structural modifications led to improved cytotoxicity against lung cancer cells while maintaining acceptable safety profiles .

Comparative Analysis

When compared to other phenylpyrrolidine derivatives, such as those lacking the methoxy group or with different substituents, this compound exhibited unique biological profiles. For example, compounds with para-substituted methoxy groups showed reduced activity against certain pathogens, indicating the importance of substitution patterns in determining biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.